N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
This compound features a 6-fluorobenzo[d]thiazol-2-yl group linked to a 3-methyl-1H-pyrazol-5-yl moiety via an amide bond. The pyrazole ring is further connected to a 5,6,7,8-tetrahydronaphthalene-2-carboxamide group, which introduces a bicyclic, partially saturated aromatic system.
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h6-12H,2-5H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSNNRRJPACTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase.
Biochemical Pathways
It’s known that benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and other therapeutic areas. This article explores the synthesis, biological activity, and relevant case studies pertaining to this compound.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the benzothiazole moiety followed by pyrazole and naphthalene derivatives. The detailed synthetic route can be outlined as follows:
- Formation of Benzothiazole : The initial step involves the reaction of 6-fluorobenzothiazole with appropriate amines.
- Pyrazole Synthesis : Subsequently, a pyrazole ring is formed through condensation reactions involving hydrazine derivatives.
- Naphthalene Carboxamide Formation : Finally, the carboxamide group is introduced to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazoles and pyrazoles. For instance:
- Cell Proliferation Inhibition : this compound has shown significant inhibition of cell proliferation in various cancer cell lines including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at concentrations as low as 1 μM .
The mechanism by which this compound exerts its biological effects appears to involve:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating pathways that lead to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt cell cycle progression, thereby preventing further proliferation of malignant cells .
Study 1: Antitumor Activity
In a recent study focusing on the synthesis and biological evaluation of novel benzothiazole compounds, it was found that derivatives similar to this compound exhibited promising anticancer activity. The study reported that these compounds significantly inhibited IL-6 and TNF-alpha activity which are critical in cancer progression .
Study 2: Comparative Analysis
A comparative analysis with other known benzothiazole derivatives revealed that the target compound showed superior activity against specific cancer cell lines compared to standard treatments. This suggests its potential as a lead compound for further drug development.
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-... | A431 | 1 | Apoptosis induction |
| N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A549 | 2 | Cell cycle arrest |
| PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | H1299 | 4 | Anti-tumor properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, sourced from pharmacopeial and chemical profiling literature, highlight key similarities and differences in molecular architecture, substituents, and physicochemical properties.
Structural and Functional Analogues
2.1.1 N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₆H₁₂N₄OS₂
- Molecular Weight : 356.42 g/mol
- Key Differences: Replaces the 6-fluorobenzo[d]thiazole with a non-fluorinated benzothiazole. Substitutes the tetrahydronaphthalene-carboxamide with a 5-methylthiophen-2-yl group. Lacks the pyrazole’s 3-methyl group present in the target compound.
- Implications : The absence of fluorine may reduce electronegativity and metabolic stability, while the thiophene group decreases lipophilicity compared to the tetrahydronaphthalene system.
2.1.2 1-Ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₈H₁₇FN₆OS
- Molecular Weight : 384.4 g/mol
- Key Differences :
- Retains the 6-fluorobenzo[d]thiazole and 3-methylpyrazole but replaces the tetrahydronaphthalene-carboxamide with a 1-ethyl-3-methylpyrazole group.
2.1.3 1,3-Dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C₇H₉N₅OS
- Molecular Weight : 211.24 g/mol
- Key Differences :
- Utilizes a 1,2,3-thiadiazole instead of benzothiazole.
- Features a simpler 1,3-dimethylpyrazole core lacking the fluorine and tetrahydronaphthalene groups.
- Implications : The thiadiazole ring increases polarity, while the smaller structure may limit bioavailability due to reduced lipophilicity.
Comparative Data Table
Research Findings and Implications
- Fluorine Substitution: The 6-fluoro group in the target compound and ’s analogue may improve metabolic stability and target affinity compared to non-fluorinated analogues like .
- Heterocyclic Diversity : Thiadiazole-containing compounds (e.g., ) exhibit higher polarity but lower molecular weight, which may limit their pharmacokinetic profiles compared to benzothiazole derivatives .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a procedure using K₂CO₃ in DMF to facilitate alkylation of pyrazole intermediates. Yield optimization (e.g., 64–76%) depends on solvent choice (DMF or ethanol), reaction time, and stoichiometric ratios of reagents like RCH₂Cl (1.1 mmol) . Crystallization from ethanol/DMF mixtures improves purity, as noted in and .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹), while ¹H/¹³C-NMR resolves substituent environments (e.g., fluorobenzo[d]thiazol protons at δ 7.2–8.1 ppm). Mass spectrometry confirms molecular weight via M⁺ peaks (e.g., reports M⁺ at m/z 404.4) .
Q. How can researchers address solubility challenges during purification?
Mixed-solvent systems (e.g., ethanol/water 4:1) enhance crystallization efficiency, as demonstrated in and . For polar intermediates, DMF or DMSO may be used, but residual solvent removal requires vacuum drying or lyophilization .
Advanced Research Questions
Q. How do tautomeric equilibria (e.g., thione-thiol tautomerism) affect the compound’s reactivity?
Experimental (IR/Raman) and computational studies (e.g., DFT) can resolve tautomeric states. highlights thione-thiol tautomerism in oxadiazole analogs, where sulfur hybridization (sp² vs. sp³) influences hydrogen bonding and biological activity .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
Pharmacokinetic profiling (e.g., metabolic stability assays) and molecular docking () identify off-target interactions. For instance, fluorobenzo[d]thiazol derivatives may exhibit poor membrane permeability, necessitating prodrug modifications .
Q. How can researchers optimize process parameters for scale-up synthesis?
classifies chemical engineering methods like membrane separation (RDF2050104) and process simulation (RDF2050108) to improve yield and reduce waste. Continuous-flow reactors may mitigate exothermic risks in alkylation steps .
Q. What computational methods predict the compound’s binding affinity to target proteins?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with kinases or GPCRs. validates docking scores (e.g., ΔG = −9.2 kcal/mol) against experimental IC₅₀ values, adjusting for solvation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
